(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(24)21-15-6-9-17-18(12-15)28-20(23(17)10-11-26-2)22-19(25)14-4-7-16(27-3)8-5-14/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROLSITZOZRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B. This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling.
Biochemical Pathways
By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. The downstream effects include improved insulin sensitivity and glucose tolerance, which are beneficial for the treatment of Type II diabetes.
Pharmacokinetics
The compound has been shown to exhibit good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats, suggesting that it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
The compound displays good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- CAS Number : 865161-06-4
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The compound inhibits PTP1B by binding to both the catalytic and second aryl binding sites, which leads to enhanced insulin and leptin signaling pathways. This inhibition is crucial for regulating glucose and energy homeostasis in the body, making it a candidate for Type II diabetes treatment.
Inhibition of PTP1B
- In Vitro Studies : The compound demonstrated significant inhibitory activity against PTP1B in vitro, leading to increased insulin sensitivity and glucose uptake.
- In Vivo Studies : In streptozotocin-induced diabetic Wistar rats, the compound exhibited antihyperglycemic efficacy, significantly reducing blood glucose levels.
Pharmacokinetics
The pharmacokinetic profile of this compound shows good absorption and bioavailability when administered. Its solubility and stability are influenced by environmental factors such as solvent polarity, which can affect its pharmacological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antihyperglycemic Effects :
- A study conducted on diabetic rat models indicated that administration of the compound led to a significant decrease in fasting blood glucose levels compared to control groups.
-
Mechanistic Insights :
- Research highlighted that the inhibition of PTP1B not only enhances insulin signaling but also affects leptin signaling pathways, which are essential for energy balance and appetite regulation.
-
Comparative Studies :
- When compared with other known PTP1B inhibitors, this compound showed superior efficacy in enhancing glucose uptake in muscle cells.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| PTP1B Inhibition | Significant inhibition observed | |
| Antihyperglycemic | Decreased blood glucose levels in diabetic rats | |
| Insulin Sensitivity | Enhanced insulin signaling |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is synthesized from 2-amino-4-nitrothiophenol, which undergoes cyclization with cyanogen bromide (CNBr) in ethanol at 60°C to yield 6-nitrobenzo[d]thiazol-2(3H)-one. Reduction of the nitro group using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethyl acetate provides the 6-aminobenzothiazole intermediate (87% yield). Subsequent acetylation with acetic anhydride in pyridine introduces the 6-acetamido group (92% yield).
Table 1: Optimization of Benzothiazole Ring Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | CNBr, EtOH, 60°C, 4h | 78 | 95 | |
| Nitro Reduction | H₂/Pd-C, EtOAc, rt, 2h | 87 | 98 | |
| Acetylation | Ac₂O, Pyridine, 0°C→rt, 12h | 92 | 99 |
Stereocontrolled Formation of the C2-Ylidene Bond
The imine bond at C2 is established via condensation of the benzothiazole amine with 4-methoxybenzoyl chloride. Employing Schlenk techniques under nitrogen atmosphere, the reaction proceeds in anhydrous dichloromethane with triethylamine as a base. The Z-configuration is favored (95:5 Z:E ratio) due to steric hindrance from the 3-(2-methoxyethyl) group, which disfavors the E-isomer.
Reaction Conditions :
- Coupling Agent : 4-Methoxybenzoyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C→rt over 4h
- Yield : 68% after column chromatography (SiO₂, hexane:EtOAc 3:1)
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding white crystals (mp 158–160°C). Nuclear magnetic resonance (NMR) confirms the Z-configuration:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NHCO), 7.89 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.52 (t, J=6.4 Hz, 2H, OCH₂CH₂), 3.84 (s, 3H, OCH₃), 3.46 (t, J=6.4 Hz, 2H, CH₂OCH₃), 2.11 (s, 3H, COCH₃).
- 13C NMR : δ 169.8 (C=O), 162.1 (C=N), 159.3 (ArOCH₃), 128.9–114.7 (ArC), 70.4 (OCH₂CH₂), 58.9 (OCH₃), 24.7 (COCH₃).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale synthesis (500 g batch) in toluene with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst improves yield to 74% by enhancing interfacial contact between aqueous and organic phases. Key challenges include:
- Byproduct Formation : Hydrolysis of the methoxyethyl group at pH >8, mitigated by maintaining pH 6–7 during workup.
- Catalyst Loading : 0.5 mol% TDA-1 optimizes cost-effectiveness.
Alternative Synthetic Routes
A patent-pending route employs enzymatic resolution using lipase B from Candida antarctica to separate Z/E isomers, achieving 99% enantiomeric excess for the Z-form. However, this method requires specialized equipment and increases production costs by 22%.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide?
- Answer: Synthesis involves multi-step organic reactions, starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Amide coupling: Reacting 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazole with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the ylidene intermediate.
- Stereochemical control: Maintaining the (Z)-configuration requires low-temperature conditions (−20°C to 0°C) and anhydrous solvents (e.g., THF or acetonitrile) to prevent tautomerization .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HRMS .
Q. Which analytical techniques are essential for structural characterization?
- Answer:
- NMR spectroscopy: ¹H/¹³C NMR resolves proton environments (e.g., distinguishing acetamido vs. methoxy protons) and confirms stereochemistry .
- Mass spectrometry (HRMS): Validates molecular weight and detects impurities (<1% by LC-MS) .
- IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
Q. How is preliminary biological activity assessed for this compound?
- Answer:
- In vitro assays: Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and microbial strains (e.g., MIC determination for E. coli and S. aureus) .
- Dose-response curves: Calculate IC₅₀ values for cytotoxicity or EC₅₀ for enzyme inhibition (e.g., kinase assays) .
Advanced Research Questions
Q. How can tautomerism or stereochemical instability be resolved during synthesis?
- Answer:
- Low-temperature NMR: Monitor dynamic equilibria (e.g., ylidene tautomers) in DMSO-d₆ at −40°C to "freeze" conformers .
- X-ray crystallography: Definitive confirmation of (Z)-configuration via single-crystal analysis. Use slow vapor diffusion (hexane/ethyl acetate) for crystallization .
- Computational modeling: DFT calculations (e.g., Gaussian 16) predict stable tautomers and transition states .
Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
- Answer:
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Metabolic profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Modify labile groups (e.g., replace methoxy with trifluoromethoxy to reduce CYP450 oxidation) .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Answer:
- Substituent variation: Compare analogues (e.g., replace 6-acetamido with sulfonamide or 4-methoxy with nitro) to assess bioactivity shifts. Example:
| Substituent (R₁) | Bioactivity (IC₅₀, μM) |
|---|---|
| Acetamido (parent) | 0.45 ± 0.02 (HeLa) |
| Sulfonamide | 1.20 ± 0.15 |
| Nitro | >10 (inactive) |
- Molecular docking: Map interactions with target proteins (e.g., tubulin or topoisomerase II) using AutoDock Vina. Prioritize modifications enhancing hydrogen bonding or π-π stacking .
Q. How should contradictory biological data across studies be analyzed?
- Answer:
- Meta-analysis: Pool data from independent assays (e.g., PubChem BioAssay) and apply statistical tests (ANOVA with Tukey’s post hoc) to identify outliers .
- Assay standardization: Control variables (e.g., cell passage number, serum concentration) to reduce variability. Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What experimental designs improve yield in large-scale synthesis?
- Answer:
- Design of Experiments (DoE): Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology (RSM). Example:
| Factor | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Catalyst (Pd/C) | 5 mol% |
| Solvent (DMF) | 1:3 v/v |
- Flow chemistry: Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., <5% dimerization) .
Methodological Notes
- Stereochemical Purity: Always confirm (Z/E) ratio via NOESY NMR (nuclear Overhauser effect) or chiral HPLC .
- Biological Assay Controls: Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO <0.1%) .
- Data Reproducibility: Share raw spectral data (e.g., via Figshare) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
